

Application Note: Detailed Protocol for Cetane Number Testing Using Isocetane Blends

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Compound of Interest

Compound Name: Isocetane

Cat. No.: B1194848

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Introduction

The cetane number (CN) is a critical parameter that quantifies the ignition quality of diesel fuel. It is a measure of the fuel's ignition delay, which is the time between the start of injection into the combustion chamber and the beginning of combustion. A higher cetane number indicates a shorter ignition delay and is associated with better engine performance, including smoother operation, reduced engine knock, and lower emissions.[1][2] The internationally recognized standard test methods for determining the cetane number are ASTM D613 and ISO 5165.[1][2][3][4] These methods utilize a standardized single-cylinder Cooperative Fuel Research (CFR) engine to compare the combustion characteristics of a test fuel with those of primary reference fuel blends of known cetane numbers.[1][5][6]

This application note provides a detailed protocol for determining the cetane number of diesel fuels using **isocetane** blends as primary reference fuels, in accordance with ASTM D613 and ISO 5165.

Principle of the Test

The cetane number of a diesel fuel sample is determined by bracketing its ignition delay characteristics between two primary reference fuel (PRF) blends with known cetane numbers. The PRFs are n-hexadecane (also known as cetane), which has a high ignition quality and is assigned a cetane number of 100, and 2,2,4,4,6,8,8-heptamethylnonane (HMN or **isocetane**), which has a low ignition quality and is assigned a cetane number of 15.[1][7][8] The CFR engine's compression ratio is adjusted for the test sample and each of the two bracketing

reference fuel blends to achieve a constant ignition delay of 13 crank angle degrees.[1][9] The cetane number of the sample is then interpolated from the compression ratio measurements (handwheel readings) of the sample and the bracketing reference fuels.[1][5]

Experimental Protocol

1. Apparatus and Materials

- Cooperative Fuel Research (CFR) Engine: A single-cylinder, four-stroke, variable compression ratio, indirect injection diesel engine conforming to ASTM D613 or ISO 5165 specifications.[4][5][6]
- Primary Reference Fuels (PRFs):
 - n-Hexadecane (Cetane): Certified to have a cetane number of 100.
 - 2,2,4,4,6,8,8-Heptamethylnonane (HMN or **Isocetane**): Certified to have a cetane number of 15.[1][7]
- Secondary Reference Fuels (Optional): T-fuel and U-fuel, which are commercially available and calibrated against PRFs, can be used for routine testing.[5][9]
- Volumetric Glassware: Calibrated burettes or pipettes for accurate blending of reference fuels.
- Fuel Sample: The diesel fuel to be tested.

2. Preparation of Primary Reference Fuel Blends

- Determine the expected cetane number of the fuel sample.
- Prepare two bracketing primary reference fuel blends, one with a cetane number slightly higher and one slightly lower than the expected cetane number of the sample.
- Calculate the required volumes of n-hexadecane and HMN for each blend using the following formula[1][7][8]: $CN = (\% \text{ n-hexadecane}) + 0.15 * (\% \text{ HMN})$

- Using calibrated volumetric glassware, accurately measure the calculated volumes of n-hexadecane and HMN to prepare the blends. For example, to prepare a 500 mL blend with a cetane number of 40, the required volumes would be calculated as follows:
 - Let V_c be the volume of n-hexadecane and V_h be the volume of HMN.
 - $40 = (V_c / 500) * 100 + 0.15 * (V_h / 500) * 100$
 - $V_c + V_h = 500$
 - Solving these equations gives the required volumes of each component.
- Thoroughly mix the components to ensure a homogeneous blend.

3. CFR Engine Operation and Calibration

- Engine Start-up and Warm-up: Start the CFR engine and allow it to warm up under the standard operating conditions specified in ASTM D613 or ISO 5165 until all temperatures and pressures stabilize.
- Standard Operating Conditions: Ensure all engine parameters are set to the standard values. Key parameters are summarized in the table below.
- Ignition Delay Measurement: The engine is equipped with sensors to measure the time between fuel injection and the start of combustion, which is expressed in crank angle degrees. The target ignition delay is 13° .^{[1][9]}
- Engine Calibration: Periodically, and before testing, the engine's performance should be checked using a calibrated check fuel with a known cetane number. The engine is considered calibrated if the measured cetane number of the check fuel is within the specified tolerance.^[5]

4. Cetane Number Determination Procedure (Bracketing Method)

- Introduce the fuel sample into the CFR engine's fuel system.
- Adjust the engine's compression ratio using the handwheel until the ignition delay for the sample is exactly 13° . Record the handwheel reading.^[5]

- Switch to the first primary reference fuel blend (e.g., the lower CN blend).
- Adjust the compression ratio until the ignition delay is again 13°. Record the handwheel reading.
- Switch to the second primary reference fuel blend (the higher CN blend).
- Adjust the compression ratio to obtain a 13° ignition delay. Record the handwheel reading.
- The handwheel reading for the sample fuel must fall between the readings for the two reference fuel blends. If it does not, new reference fuel blends must be prepared to bracket the sample.

5. Calculation of Cetane Number

Calculate the cetane number of the sample fuel by linear interpolation of the handwheel readings and the cetane numbers of the two bracketing reference fuel blends.

$$\text{CN}_{\text{sample}} = \text{CN}_{\text{low}} + [(\text{HW}_{\text{low}} - \text{HW}_{\text{sample}}) / (\text{HW}_{\text{low}} - \text{HW}_{\text{high}})] * (\text{CN}_{\text{high}} - \text{CN}_{\text{low}})$$

Where:

- $\text{CN}_{\text{sample}}$ = Cetane Number of the sample
- CN_{low} = Cetane Number of the low CN reference fuel blend
- CN_{high} = Cetane Number of the high CN reference fuel blend
- $\text{HW}_{\text{sample}}$ = Handwheel reading for the sample
- HW_{low} = Handwheel reading for the low CN reference fuel blend
- HW_{high} = Handwheel reading for the high CN reference fuel blend

Data Presentation

Table 1: Primary Reference Fuel Specifications

Reference Fuel	Chemical Name	Assigned Cetane Number
n-Hexadecane	Cetane	100
2,2,4,4,6,8,8-Heptamethylnonane	Isocetane (HMN)	15

Table 2: Standard CFR Engine Operating Conditions (ASTM D613 / ISO 5165)

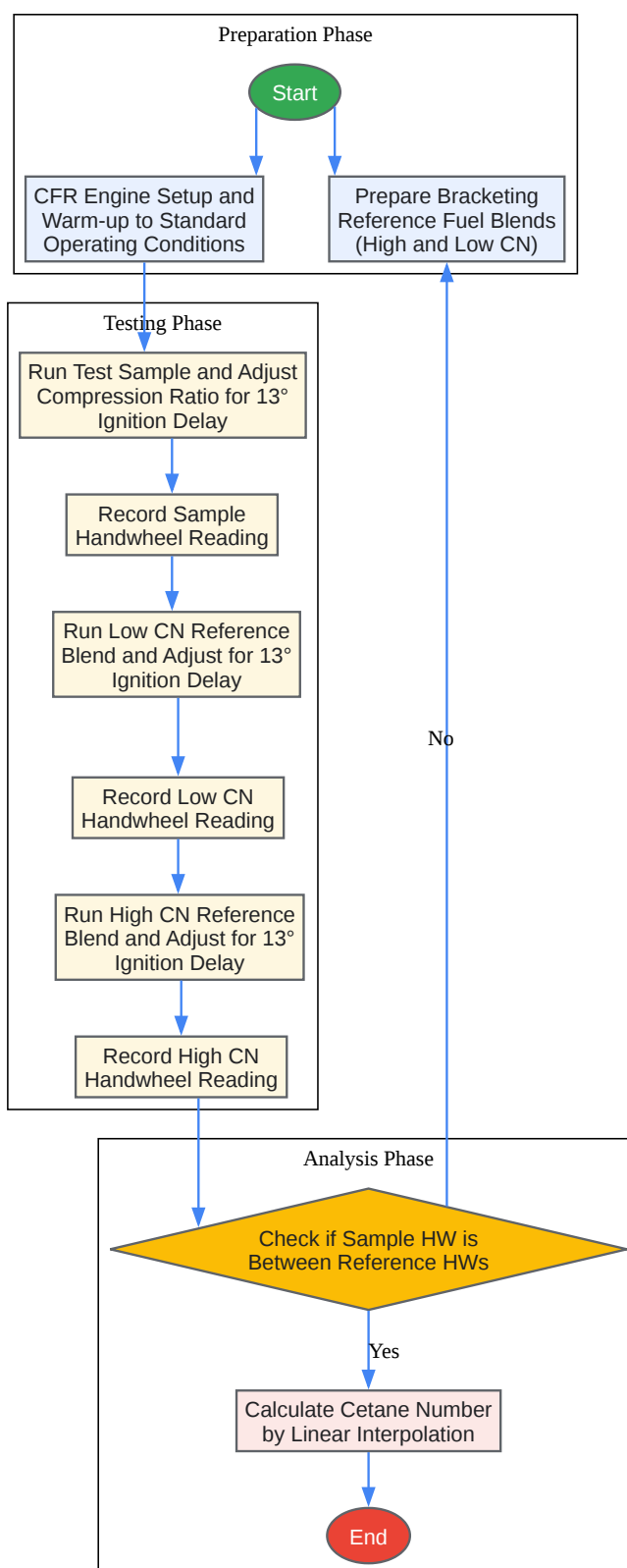
Parameter	Value
Engine Speed	900 ± 9 rpm
Injection Timing	13.0° before top dead center (btdc)
Injector Nozzle Opening Pressure	10.3 ± 0.34 MPa (1500 ± 50 psi)
Injection Flow Rate	13.0 ± 0.2 mL/min
Injector Coolant Temperature	38 ± 3 °C (100 ± 5 °F)
Intake Air Temperature	66 ± 0.5 °C (150 ± 1 °F)
Coolant Temperature	100 ± 1.5 °C (212 ± 3 °F)

Table 3: Example Data for Cetane Number Calculation

Fuel	Cetane Number (CN)	Handwheel Reading (HW)
Low Reference Blend	40	1.850
Test Sample	?	1.765
High Reference Blend	50	1.680

Using the interpolation formula: $CN_{\text{sample}} = 40 + [(1.850 - 1.765) / (1.850 - 1.680)] * (50 - 40)$
= 45

Experimental Workflow Visualization



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